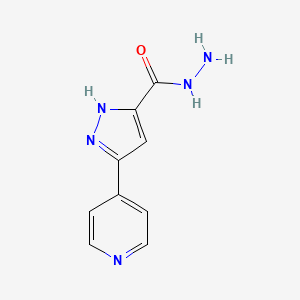

3-(Pyridin-4-yl)-1H-pyrazol-5-carbohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Wissenschaftliche Forschungsanwendungen

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

Wirkmechanismus

Target of Action

Similar compounds have been found to target the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .

Mode of Action

The compound may bind to its targets, altering their function and potentially leading to downstream effects .

Biochemical Pathways

Given its potential targets, it may influence pathways related to camp-dependent protein kinase activity .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

Based on its potential targets, it may influence cellular processes regulated by camp-dependent protein kinases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

Starting Material: 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol

Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid

- 3-pyridin-4-yl-1H-pyrazole-5-carboxamide

- 3-pyridin-4-yl-1H-pyrazole-5-thiol

Uniqueness

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further derivatization and the formation of hydrazone linkages, which are valuable in medicinal chemistry .

Biologische Aktivität

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with a unique carbohydrazide functional group, which contributes to its distinct chemical reactivity and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical formula of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide is C9H9N5O. Its structure consists of a pyrazole ring substituted with a pyridine moiety and a carbohydrazide group, which enhances its reactivity and biological profile. The compound can be synthesized through the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol.

Target Interactions

Research indicates that compounds similar to 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide may target cyclic adenosine monophosphate (cAMP)-dependent protein kinases, specifically the catalytic subunit alpha and its inhibitor. This interaction can lead to alterations in cellular signaling pathways regulated by these kinases.

Biochemical Pathways

The influence on cAMP-dependent pathways suggests potential roles in modulating various cellular processes, including cell proliferation, apoptosis, and metabolic regulation. The compound's ability to induce autophagy without apoptosis in certain cancer cell lines also highlights its multifaceted biological effects .

Anticancer Activity

3-Pyridin-4-yl-1H-pyrazole-5-carbohydrazide has been investigated for its anticancer properties across various studies. Here are key findings:

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Fan et al. | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl derivative | A549 | 26 | Induces autophagy |

| Xia et al. | 1-arylmethyl derivative | A549 | 49.85 | Induces apoptosis |

| Zheng et al. | Hydrazone derivative | A549 | 0.28 | Induces apoptosis |

| Abdel-Aziz et al. | Unspecified derivative | Hep-2 | 0.74 mg/mL | Cytotoxicity |

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanisms involve both apoptosis and autophagy, suggesting a complex interaction with cancer cell survival pathways .

Recent Advances in Drug Discovery

Recent research has focused on synthesizing derivatives of pyrazole compounds, including those based on the carbohydrazide framework. These derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce cell death through different mechanisms . For instance, compounds derived from 3-pyridin-4-yl-1H-pyrazole have been evaluated for their ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

Comparative Analysis with Similar Compounds

The uniqueness of 3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide lies in its carbohydrazide group, which allows for further derivatization compared to similar compounds like 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid or its amides. This functional group not only enhances reactivity but also broadens the scope of potential biological applications .

Eigenschaften

IUPAC Name |

3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-12-9(15)8-5-7(13-14-8)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHHBFKFTWYYAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423721 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32725-40-9 |

Source

|

| Record name | CTK1C6086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.